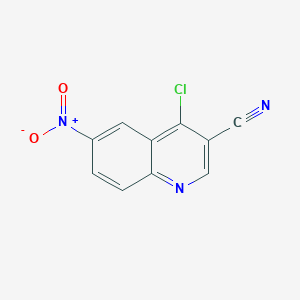

4-Chloro-6-nitroquinoline-3-carbonitrile

描述

Significance of the Quinoline (B57606) Pharmacophore in Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. orientjchem.org Recognized as a "privileged scaffold," its structure is a recurring motif in a vast number of pharmacologically active compounds. researchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological activities. ijresm.com This adaptability has led to the development of quinoline-based drugs across a wide spectrum of therapeutic areas, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.org The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, cements its importance as a key building block in the discovery of novel therapeutic agents. researchgate.net

Overview of Heterocyclic Compounds in Drug Design and Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern drug development. Their structural diversity and capacity to form a wide range of non-covalent interactions (such as hydrogen bonds and π-π stacking) make them indispensable in the design of molecules that can effectively bind to biological targets. Nitrogen-containing heterocycles, like quinoline, are particularly prominent in pharmaceuticals. The presence of heteroatoms imparts unique chemical and physical properties that can enhance a drug's solubility, permeability, metabolic stability, and binding affinity. This makes heterocyclic moieties crucial components in optimizing lead compounds into effective and safe medicines.

Research Landscape of Nitrated and Halogenated Quinoline Derivatives

Within the vast family of quinoline derivatives, those bearing nitro (–NO₂) and halogen (e.g., –Cl) substituents are of significant interest in synthetic and medicinal chemistry. The nitro group is a powerful electron-withdrawing group, which can profoundly influence the reactivity of the quinoline ring, often activating it for certain chemical transformations. nih.gov It is also a key pharmacophore in some antimicrobial and anticancer agents. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also serve as a key binding element or a reactive handle for further synthetic modifications. durham.ac.uk Research into nitrated and halogenated quinolines often focuses on their synthesis and their use as intermediates for creating libraries of novel compounds for biological screening. mdpi.combsu.edu The combination of these functional groups on a quinoline core, as seen in 4-Chloro-6-nitroquinoline-3-carbonitrile, creates a highly reactive and versatile scaffold for chemical exploration.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-2-1-7(14(15)16)3-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUCHOLKZVCUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454709 | |

| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-37-8 | |

| Record name | 4-Chloro-6-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Nitroquinoline 3 Carbonitrile and Its Analogues

Strategies for the Construction of the Quinoline (B57606) Nucleus in Related Compounds

The formation of the quinoline ring system can be achieved through numerous synthetic routes. These methods often involve the formation of the heterocyclic ring through cyclization, followed by functional group interconversions like nitration and chlorination to achieve the desired substitution pattern.

Cyclization is the cornerstone of quinoline synthesis, involving the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. Modern organic synthesis has furnished a variety of catalytic and non-catalytic methods to achieve this transformation efficiently.

Metal-Catalyzed Cyclizations: Transition metals are widely employed to catalyze the annulation reactions that form quinolines. mdpi.com For instance, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles provide a one-pot synthesis of quinolines under mild conditions. organic-chemistry.org Rhodium catalysts can facilitate the cyclization between aniline (B41778) derivatives and alkynyl esters, where the catalyst activates the ortho C-H bond of the aniline for subsequent ring formation. mdpi.com Similarly, palladium has been used to catalyze the annulation of o-iodo-anilines with propargyl alcohols, yielding 2,4-disubstituted quinolines. organic-chemistry.org

Electrophilic Cyclization: This strategy involves the cyclization of a suitably functionalized aniline derivative. A common approach is the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov This reaction proceeds under mild conditions and affords 3-halo-substituted quinolines, providing a route for further functionalization. nih.gov

| Cyclization Strategy | Catalyst/Reagent | Starting Materials | Key Feature |

| Dehydrogenative Cyclization | Co(OAc)₂·4H₂O | 2-aminoaryl alcohols and ketones/nitriles | Environmentally benign, one-pot synthesis. organic-chemistry.org |

| C-H Activation/Cyclization | Rhodium (Rh) | Aniline derivatives and alkynyl esters | Regioselective synthesis of quinoline carboxylates. mdpi.com |

| Annulation | Palladium (Pd) | o-iodo-anilines and propargyl alcohols | Tolerates diverse functional groups. organic-chemistry.org |

| Electrophilic Cyclization | ICl, I₂, Br₂ | N-(2-alkynyl)anilines | Produces 3-halogenated quinolines under mild conditions. nih.gov |

The introduction of a nitro group onto the quinoline scaffold is a critical step for synthesizing compounds like 4-Chloro-6-nitroquinoline-3-carbonitrile. Nitration is an electrophilic aromatic substitution reaction, and the position of substitution is dictated by the reaction conditions and the electronic nature of the quinoline ring.

Under vigorous acidic conditions, such as with a mixture of fuming nitric acid and fuming sulfuric acid, the quinoline molecule is protonated, forming the quinolinium cation. uop.edu.pkpjsir.org This deactivates the ring system towards electrophilic attack, but substitution still occurs, primarily at the 5- and 8-positions of the benzene ring portion of the molecule. uop.edu.pkcdnsciencepub.com A study on the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, employed a nitration step on a pre-formed quinoline precursor to introduce the nitro group. atlantis-press.comresearchgate.net The regioselectivity can be influenced by existing substituents and the specific nitrating agents used. cdnsciencepub.comresearchgate.net For instance, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline yields a mixture of 6- and 7-nitro derivatives. cdnsciencepub.com

Chlorination is essential for installing the reactive chloro group at the 4-position. This is most commonly achieved by converting a 4-hydroxy or 4-oxoquinoline intermediate into the corresponding 4-chloroquinoline (B167314). Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. atlantis-press.comresearchgate.net In the synthesis of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the 4-hydroxy precursor was refluxed with POCl₃ to yield the 4-chloro derivative. arkat-usa.orgresearchgate.net Similarly, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one can be achieved from its 2,4-dichloro precursor, which is formed by treating the corresponding dihydroxy compound with phosphoryl chloride and phosphorus pentachloride. mdpi.com

Direct chlorination on the quinoline ring is also possible. Using silver sulfate (B86663) in concentrated sulfuric acid with chlorine gas can lead to substitution on the benzene ring, yielding 5-chloro-, 8-chloro-, and 5,8-dichloroquinolines. pjsir.org

The Gould-Jacobs reaction is a classic and versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are key intermediates for compounds like this compound. wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgiipseries.org This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

The subsequent step involves a thermal cyclization, often requiring high temperatures, which proceeds through a 6-electron process to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The ester group at the 3-position can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline. mdpi.com This method is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org

| Step | Reactants | Intermediate/Product | Conditions |

| 1. Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | Substitution of ethoxy group. wikipedia.org |

| 2. Cyclization | Anilidomethylenemalonic ester | 4-hydroxy-3-carboalkoxyquinoline | Thermal (high temperature). wikipedia.orgablelab.eu |

| 3. Hydrolysis | 4-hydroxy-3-carboalkoxyquinoline | 4-hydroxyquinoline-3-carboxylic acid | Saponification (e.g., NaOH). wikipedia.org |

| 4. Decarboxylation | 4-hydroxyquinoline-3-carboxylic acid | 4-hydroxyquinoline | Heat. wikipedia.org |

The Friedländer synthesis is another fundamental route to quinolines, characterized by the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govwikipedia.org The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by a cyclodehydration step to form the quinoline ring. wikipedia.orgresearchgate.netorganicreactions.org

This method offers a direct way to construct highly functionalized quinolines. ingentaconnect.com For example, a graphene oxide-catalyzed condensation of 2-aminoaryl carbonyl compounds with various carbonyl compounds provides an efficient, one-pot synthesis of quinoline derivatives. ingentaconnect.com Variants of the Friedländer synthesis, such as the Pfitzinger reaction (using isatin) and the Niementowski reaction (using an anthranilic acid), expand the scope of accessible quinoline structures. organicreactions.org

Derivatization of this compound

The chemical reactivity of this compound is dominated by the chlorine atom at the C-4 position. This position is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing effects of the adjacent cyano group, the nitro group at the 6-position, and the heterocyclic nitrogen atom make the C-4 carbon electron-deficient and thus an excellent electrophilic site for attack by nucleophiles.

While specific studies on the derivatization of this compound are not extensively detailed, its reactivity can be reliably inferred from studies on closely related analogues such as 2,4-dichloroquinoline-3-carbonitrile (B1351073) and 4-chloro-3-nitropyrano[3,2-c]quinolinones. arkat-usa.orgresearchgate.net These studies demonstrate that the C-4 chlorine is readily displaced by a variety of nucleophiles.

Common transformations include:

Amination: Reaction with primary or secondary amines leads to the corresponding 4-aminoquinoline (B48711) derivatives. researchgate.net

Azidation: Treatment with sodium azide (B81097) (NaN₃) smoothly replaces the chlorine to form a 4-azidoquinoline. arkat-usa.orgmdpi.com This azide can serve as a precursor for other nitrogen-containing functional groups.

Thiolation: Reaction with thiols, such as thiophenol, in the presence of a base results in the formation of 4-thioether derivatives. arkat-usa.orgresearchgate.net

Substitution with Carbon Nucleophiles: Active methylene (B1212753) compounds like malononitrile (B47326) can also act as nucleophiles to displace the chlorine, creating a new carbon-carbon bond at the 4-position. arkat-usa.org

These reactions typically proceed under mild conditions, highlighting the high reactivity of the C-4 chloro substituent. arkat-usa.orgresearchgate.net

| Nucleophile | Reagent Example | Product Type (Analogous Reactions) | Reference |

| Amine | 4-methylpiperidine | 4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile | researchgate.net |

| Azide | Sodium Azide (NaN₃) | 4-azido-3-nitropyrano[3,2-c]quinolinone | arkat-usa.org |

| Thiol | Thiophenol | 4-(phenylthio)quinoline | arkat-usa.org |

| Carbon Nucleophile | Malononitrile | 4-(dicyanomethyl)-3-nitropyrano[3,2-c]quinolinone | arkat-usa.org |

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C4 position of the this compound core is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the C6 position and the nitrogen atom within the quinoline ring, which stabilize the intermediate Meisenheimer complex.

The displacement of the C4-chloride by various amines is a common strategy to introduce nitrogen-containing substituents. These reactions are typically performed by heating the chloroquinoline substrate with the desired amine in a suitable solvent. For instance, reactions of 4-chloro-2-methyl-3-nitroquinolines with benzylamine (B48309) or various amino acids proceed readily to yield the corresponding 4-amino derivatives. youtube.com These products can subsequently be cyclized to form fused heterocyclic systems like imidazo[4,5-c]quinolines. youtube.com Similarly, the reaction of analogous activated chloroquinolines with aniline derivatives in the presence of a base like triethylamine (B128534) leads to the formation of 4-phenylamino products. acs.org

| Reactant | Nucleophile | Product | Reference |

| 4-Chloro-2-methyl-3-nitroquinoline | Benzylamine | 4-(Benzylamino)-2-methyl-3-nitroquinoline | youtube.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | 4-Anilino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | acs.org |

Sulfur nucleophiles, such as thiolates and thiophenols, readily displace the C4-chloride to form thioethers. These reactions are generally carried out in the presence of a base, like sodium ethoxide or triethylamine, which deprotonates the thiol to generate the more nucleophilic thiolate anion. acs.orggoogle.com For example, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue react with ethanethiol, butanethiol, or thiophenol to yield the corresponding 4-(alkyl/aryl)thio derivatives. google.com The treatment of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with thiophenol and triethylamine similarly affords the 4-(phenylthio)ether. acs.org

| Reactant | Nucleophile | Base | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium Ethoxide | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | google.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | Triethylamine | 4-(Phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | acs.org |

Piperazine (B1678402) and its derivatives are important pharmacophores, and their introduction at the C4 position of the quinoline ring is of significant interest. The reaction proceeds via nucleophilic aromatic substitution, analogous to other amination reactions. Condensation of a 4-chloroquinoline analogue with piperidine (B6355638) (a structurally related cyclic amine) has been shown to produce the 4-piperidinyl derivative in good yield. acs.org This transformation highlights the feasibility of reacting this compound with piperazine to generate a diverse range of substituted products for various applications.

Carbonitrile Group Transformations

The carbonitrile (cyano) group at the C3 position is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amides, through hydrolysis.

Hydrolysis of nitriles is a standard transformation that can be performed under either acidic or basic conditions. libretexts.org Heating the nitrile with an aqueous acid, like hydrochloric acid, directly produces a carboxylic acid. libretexts.org Alternatively, heating with a base, such as sodium hydroxide, initially forms a carboxylate salt, which must then be acidified to yield the final carboxylic acid product. youtube.comlibretexts.org This methodology can be applied to this compound to synthesize the corresponding 4-chloro-6-nitroquinoline-3-carboxylic acid, a valuable intermediate for further derivatization. For example, the hydrolysis of related ethyl quinoline-3-carboxylates to their respective carboxylic acids is a well-established procedure. researchgate.net

| Starting Material | Reagents | Product | Reference |

| R-CN (Generic Nitrile) | 1. NaOH(aq), Δ 2. H₃O⁺ | R-COOH (Carboxylic Acid) | libretexts.org |

| R-CN (Generic Nitrile) | H₃O⁺, Δ | R-COOH (Carboxylic Acid) | libretexts.org |

Modifications at the Chloro and Nitro Positions

Beyond substitution of the chloro group, modifications can also be made to the nitro group. The most common transformation is its reduction to an amino group, which dramatically alters the electronic properties of the molecule and provides a new site for functionalization.

The reduction of a nitro group on a quinoline ring to a primary amine is a fundamental and widely used reaction. mdpi.com Several methods are effective for this transformation. Catalytic hydrogenation using catalysts like Raney nickel with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) is a common approach. nih.gov Another effective method is the use of metal salts in acidic media, such as stannous chloride (SnCl₂) in hydrochloric acid, which reliably reduces nitroarenes to anilines. mdpi.com More recently, systems like copper(I) oxide (CuO) with hydrazine monohydrate have been shown to be efficient for the reduction of nitroquinolines to aminoquinolines under mild conditions. acs.org The resulting 6-amino-4-chloroquinoline-3-carbonitrile (B2714535) is a key intermediate for synthesizing compounds with potential biological activity.

| Reactant | Reagent(s) | Product | Reference |

| 6-Nitroquinoline | Hydrazine hydrate, Raney Ni | 6-Aminoquinoline | nih.gov |

| Nitroquinolines | SnCl₂, HCl | Aminoquinolines | mdpi.com |

| 5-Nitroquinoline | CuO, N₂H₄·H₂O | 5-Aminoquinoline | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly useful for attaching new aryl or vinyl groups at the C4 position.

The general mechanism for the Suzuki reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride (R-Cl). google.com This is followed by transmetalation with a boronic acid (R'-B(OH)₂) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond (R-R') and regenerates the Pd(0) catalyst. google.com

While the C-Cl bond is less reactive than C-Br or C-I bonds in these couplings, reactions involving 4-chloroquinolines have been successfully demonstrated. mdpi.com The reaction of a 4-chloroquinoline derivative with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base affords the corresponding 4-arylquinoline products. mdpi.com This allows for the direct installation of diverse carbon-based substituents, significantly expanding the molecular complexity achievable from the this compound starting material.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 4-Chloroquinoline derivative | Arylboronic acid | Pd(PPh₃)₄ | 4-Arylquinoline derivative | mdpi.com |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | 2,3,4-Triarylquinoline | nih.gov |

Modular Synthetic Approaches for Polysubstituted Quinoline Derivatives

The construction of polysubstituted quinolines, such as this compound, often relies on modular synthetic strategies that allow for the systematic variation of substituents. Several classical and modern synthetic methods are employed for this purpose, including the Friedländer synthesis, Vilsmeier-Haack reaction, and multi-step sequences involving cyclization, nitration, and chlorination.

A plausible and efficient modular approach to synthesizing this compound can be extrapolated from the synthesis of its analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. This multi-step synthesis begins with the cyclization of an appropriately substituted aniline, followed by nitration and subsequent chlorination. This method is advantageous as it allows for the introduction of various functional groups at different stages of the synthesis, making it suitable for creating a library of analogues. The key steps are:

Cyclization: The initial step involves the formation of the quinoline core. For instance, the reaction of a substituted aniline with a β-ketoester or a similar precursor can yield a 4-hydroxyquinoline derivative.

Nitration: The introduction of the nitro group at the C6 position is a crucial step. This is typically achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

Chlorination: The final step involves the conversion of the 4-hydroxy group to a 4-chloro group, which is a versatile handle for further chemical transformations. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this purpose.

The Friedländer synthesis is another powerful modular approach for the construction of polysubstituted quinolines. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The versatility of the Friedländer synthesis lies in the wide variety of commercially available or readily accessible starting materials, which allows for the synthesis of a diverse range of quinoline derivatives. A domino nitro reduction-Friedländer heterocyclization process has been reported, which is particularly relevant for the synthesis of nitro-substituted quinolines. This approach involves the in-situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene compound, leading directly to the formation of the substituted quinoline.

The Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines from N-arylacetamides. This reaction can be a key step in a modular synthesis, where the resulting formyl group can be further transformed into a cyano group. Optimization of the Vilsmeier-Haack reaction often involves adjusting the molar ratio of the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) and the reaction temperature to maximize the yield.

Below is a table summarizing some modular synthetic approaches to polysubstituted quinolines:

| Synthetic Method | Starting Materials | Key Reagents | Product Type | Potential for this compound Synthesis |

| Multi-step Synthesis | Substituted aniline, β-ketoester | PPA, HNO₃/H₂SO₄, POCl₃ | 4-Chloro-nitroquinolines | High, by selecting appropriately substituted starting materials. |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, active methylene compound | Acid or base catalyst | Polysubstituted quinolines | Moderate, would require a 2-amino-5-nitro starting material. |

| Domino Nitro Reduction-Friedländer | 2-Nitrobenzaldehyde, active methylene compound | Fe/AcOH | Polysubstituted quinolines | High, allows for direct introduction of the nitro group. |

| Vilsmeier-Haack Reaction | N-Arylacetamide | POCl₃, DMF | 2-Chloro-3-formylquinolines | Moderate, requires further conversion of the formyl to a cyano group. |

Large-Scale Synthetic Considerations and Optimization Strategies

Optimization of Reaction Conditions:

For large-scale synthesis, each step of the synthetic route must be optimized to maximize yield, minimize reaction time, and ensure process safety. Key optimization parameters include:

Solvent Selection: Choosing an appropriate solvent is critical. For instance, in the Friedländer synthesis, the use of water as a solvent has been explored as a green alternative to traditional organic solvents.

Catalyst Choice: The selection of an efficient and recyclable catalyst is crucial for sustainable large-scale production. For the Friedländer synthesis, various catalysts from simple acids and bases to more complex Lewis acids have been investigated to improve reaction rates and yields.

Temperature and Pressure Control: Precise control over temperature and pressure is essential for both reaction efficiency and safety, especially in highly exothermic reactions like nitration.

Process Safety and Environmental Considerations:

The large-scale synthesis of nitro-containing compounds requires stringent safety protocols due to the potential for thermal instability and explosive hazards. Nitration reactions, in particular, must be conducted with careful temperature control and appropriate safety measures.

Green chemistry principles are increasingly being incorporated into large-scale chemical manufacturing. This includes the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. For instance, developing a continuous flow process for the synthesis of quinoline derivatives can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

The following table outlines some key considerations for the large-scale synthesis of quinoline derivatives:

| Consideration | Optimization Strategy | Example Application |

| Cost-Effectiveness | Use of inexpensive and readily available starting materials. | Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline. atlantis-press.comresearchgate.net |

| Reaction Efficiency | Optimization of catalyst, solvent, temperature, and reaction time. | Microwave-assisted Friedländer synthesis to reduce reaction times. |

| Process Safety | Careful control of exothermic reactions; use of continuous flow chemistry. | Temperature-controlled nitration steps. |

| Environmental Impact | Use of green solvents like water; development of catalytic processes. | Catalyst-free Friedländer reaction in water. |

| Scalability | Development of robust and reproducible synthetic protocols. | The three-step synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is reported to be suitable for pilot-scale production. atlantis-press.comresearchgate.net |

Biological Activities and Pharmacological Potential of 4 Chloro 6 Nitroquinoline 3 Carbonitrile and Its Derivatives

Antiproliferative and Anticancer Activities

The core structure of 4-Chloro-6-nitroquinoline-3-carbonitrile serves as a versatile backbone for the generation of derivatives with potent anticancer properties. Through strategic chemical modifications, researchers have developed a series of compounds that exhibit significant growth inhibition against a panel of human cancer cell lines.

In Vitro Cytotoxicity and Growth Inhibition Studies against Cancer Cell Lines

A notable study investigated a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, synthesized from the parent compound, for their in vitro anticancer activity. These compounds were evaluated by the National Cancer Institute (NCI) against their 60-human cancer cell line panel. The primary metric for assessing activity was the Growth Inhibition Percentage (G%), which measures the reduction in cell growth following exposure to the test compounds.

Several derivatives of this compound demonstrated noteworthy activity against renal cell carcinoma cell lines. The table below summarizes the growth inhibition percentages observed for some of the most active compounds against a panel of renal cancer cell lines.

Table 1: Growth Inhibition Percentage (G%) of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivatives against Renal Cell Carcinoma Cell Lines

| Cell Line | Compound 8c (G%) | Compound 8g (G%) |

|---|---|---|

| UO-31 | 7 | 19 |

| A498 | 25.97 | Not Reported |

| CAKI-1 | 31.87 | Not Reported |

| RXF 393 | 32.82 | Not Reported |

The antiproliferative effects of these derivatives were also assessed against colorectal cancer cell lines. The data indicates a moderate level of activity, highlighting the potential for these compounds in the context of this malignancy.

Table 2: Growth Inhibition Percentage (G%) of a 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivative against a Colorectal Cancer Cell Line

| Cell Line | Compound 8g (G%) |

|---|

| HCT-116 | 48.7 |

In the evaluation against breast cancer cell lines, the derivatives of this compound showed varying degrees of growth inhibition. These findings suggest that the core scaffold may be a promising starting point for the development of agents targeting breast malignancies.

Table 3: Growth Inhibition Percentage (G%) of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivatives against Breast Carcinoma Cell Lines

| Cell Line | Compound 8c (G%) | Compound 8g (G%) |

|---|---|---|

| MCF7 | Not Reported | 52.62 |

| MDA-MB-231 | Not Reported | 47.74 |

| HS 578T | Not Reported | 49.38 |

| BT-549 | Not Reported | 47.9 |

| T-47D | Not Reported | 52.8 |

The broad-spectrum antiproliferative activity of these compounds was further evidenced by their effects on non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Notably, one derivative exhibited particularly strong growth inhibition against a CNS cancer cell line.

Table 4: Growth Inhibition Percentage (G%) of a 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivative against Non-Small Cell Lung Cancer Cell Lines

| Cell Line | Compound 8g (G%) |

|---|---|

| NCI-H460 | 49.81 |

| NCI-H522 | 49.35 |

Table 5: Growth Inhibition Percentage (G%) of a 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivative against CNS Cancer Cell Lines

| Cell Line | Compound 8g (G%) |

|---|---|

| SF-295 | 42.6 |

| SNB-75 | 4.43 |

| U251 | 47.86 |

Cell Cycle Modulation and Apoptosis Induction

While the in vitro studies have established the cytotoxic and growth inhibitory potential of derivatives of this compound, detailed investigations into their specific mechanisms of action, particularly concerning cell cycle modulation and the induction of apoptosis, are not extensively reported in the available scientific literature. Understanding how these compounds interfere with the fundamental processes of cancer cell division and survival is a critical next step in their development as potential therapeutic agents. Future research focusing on cell cycle analysis and apoptosis assays will be crucial to elucidate the molecular pathways through which these promising compounds exert their anticancer effects.

Inhibition of Specific Oncogenic Targets

Derivatives of the quinoline (B57606) scaffold have demonstrated significant potential in oncology by targeting key signaling pathways and receptors involved in cancer cell proliferation, survival, and inflammation. orientjchem.orgbrieflands.com

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.govtbzmed.ac.irresearchgate.net Quinoline derivatives have been investigated as inhibitors of this pathway. brieflands.comresearchgate.net

Research has shown that various heterocyclic compounds, including those with a quinoline core, can inhibit PI3Kα and mTOR at nanomolar concentrations. nih.gov For instance, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα, showing potential in targeting cancer cell lines. mdpi.com The structural features of this compound, combining an electron-withdrawing nitro group and a reactive chloro group, provide a template for the design of derivatives that could potentially interact with the ATP-binding pocket of kinases within the PI3K/Akt/mTOR pathway. While direct studies on this compound itself are limited in publicly accessible literature, the established activity of related quinoline structures underscores the potential of this chemical class as PI3K/Akt/mTOR pathway inhibitors. brieflands.comresearchgate.net

Table 1: Examples of Quinoline Derivatives and their PI3K/Akt/mTOR Pathway Inhibition Data is illustrative of the quinoline class and not specific to this compound.

| Compound Class | Target(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine Derivatives | PI3Kα, mTOR | Inhibition at low nanomolar concentrations; tumorostatic effects in xenograft models. | nih.gov |

| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | Inhibitory activity against human colon cancer cell lines. | mdpi.com |

| Pyridinyl Quinoline Core Derivatives | mTOR | High selectivity for mTOR over PI3Kα. | researchgate.net |

The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are recognized as highly versatile templates for the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases, which are key drivers in many cancers. nih.govresearchgate.net Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this structural motif. researchgate.net

Derivatives of 4-chloroquinoline-3-carbonitrile (B109131) are direct precursors to these potent inhibitors. Specifically, the synthesis of 4-anilinoquinoline-3-carbonitrile (B11863878) analogues has been a key area of research. These compounds function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER-2. nih.gov Studies have demonstrated that novel 6-alkynyl-substituted 4-anilinoquinazoline derivatives, which share a similar core structure, exhibit potent EGFR kinase inhibition, with some compounds showing IC50 values in the low nanomolar range. nih.gov The introduction of substituents at the 6-position of the quinoline or quinazoline (B50416) ring, such as a nitro group, can modulate the inhibitory activity. nih.gov For example, the replacement of an amide linker with other groups at the 6-position can significantly impact the inhibitory potency against EGFR. nih.gov

Table 2: EGFR and HER-2 Kinase Inhibitory Activity of Anilinoquinoline/Quinazoline Derivatives This table presents findings on derivatives synthesized from related chloroquinoline precursors.

| Compound Series | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER-2 | Showed similar inhibitory activities to 4-anilinoquinazoline clinical leads. | nih.gov |

| 6-Alkynyl-4-anilinoquinazolines | EGFR | 6-hydroxypropynyl derivative was a very potent inhibitor with an IC50 of 14 nM. | nih.gov |

| 6-Substituted-amide-4-amino-quinazolines | EGFRwt | Introduction of a nitro group at the C-5 position of the benzamide (B126) moiety led to a two-fold increase in inhibitory activity. | nih.gov |

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the tumor microenvironment, promoting inflammation, cell proliferation, and survival. nih.govnih.gov Inhibition of these cytokines is a valid therapeutic strategy in both inflammatory diseases and cancer.

Quinoline derivatives have been shown to possess anti-inflammatory properties through the modulation of these cytokines. For example, the well-known quinoline derivative chloroquine (B1663885) has been demonstrated to inhibit the production of TNF-α and IL-6 in lipopolysaccharide-stimulated human monocytes/macrophages. nih.gov Chloroquine blocks the conversion of the cell-associated TNF-α precursor to its soluble form and reduces the stability of IL-6 mRNA. nih.gov More complex quinoline hybrids have also been developed as potent anti-inflammatory agents. Novel 1,2,4-triazine-quinoline hybrids have been shown to significantly inhibit the production of TNF-α and IL-6 in LPS-activated macrophage cells, with some derivatives being substantially more potent than reference drugs like celecoxib (B62257) and diclofenac. nih.gov These findings indicate that the quinoline scaffold, as present in this compound, is a promising base for developing inhibitors of key pro-inflammatory and pro-tumorigenic cytokines.

Table 3: Inhibitory Activity of Quinoline Derivatives against TNF-α and IL-6 Production

| Compound/Derivative | Cell Line/System | IC50 (TNF-α) | IC50 (IL-6) | Reference |

|---|---|---|---|---|

| Chloroquine | Human monocytes/macrophages | - | - | nih.gov |

| 1,2,4-Triazine-Quinoline Hybrid 8h | RAW 264.7 macrophages | 0.40 µM | 4.80 µM | nih.gov |

| 1,2,4-Triazine-Quinoline Hybrid 8j | RAW 264.7 macrophages | 5.80 µM | 7.70 µM | nih.gov |

| 1,2,4-Triazine-Quinoline Hybrid 8m | RAW 264.7 macrophages | 3.40 µM | 11.80 µM | nih.gov |

| Celecoxib (Reference) | RAW 264.7 macrophages | 10.69 µM | 11.17 µM | nih.gov |

Antimicrobial Activities

The quinoline ring is a core component of many antimicrobial agents. The presence of halogen and nitro substituents can enhance the antimicrobial efficacy of these compounds. researchgate.net

Quinoline-3-carbonitrile derivatives have been identified as valuable starting materials for the development of broad-spectrum antibacterial agents. researchgate.net Research into 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, which are structurally similar to the target compound, has shown that various analogs possess good activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Specifically, derivatives of 8-hydroxyquinoline (B1678124) demonstrated that substitutions on the phenyl ring, including chlorine, result in excellent antibacterial activity compared to the unsubstituted parent compound. nih.govscienceopen.com Furthermore, nitroquinoline derivatives, such as nitroxoline, have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenem (B1253116) antibiotics in Gram-negative bacteria. nih.gov By inhibiting MBLs, these compounds can restore the efficacy of antibiotics like imipenem (B608078) against multidrug-resistant bacterial strains. nih.gov The combination of a chloro group, a nitro group, and a carbonitrile moiety in the this compound structure suggests a strong potential for antibacterial activity, both directly and as a scaffold for derivatives targeting mechanisms of antibiotic resistance.

Table 4: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strains | Type of Activity | Reference |

|---|---|---|---|

| 2-substituted-quinoline-3-carbaldehydes | S. aureus, E. coli, P. aeruginosa | Good activity with inhibition zones up to 12.00 mm. | researchgate.net |

| 5-substituted-8-hydroxyquinolines | S. aureus, V. parahaemolyticus, E. coli | Compound with chlorine substituent showed strong activity against Gram-positive and Gram-negative strains. | nih.govscienceopen.com |

| Nitroxoline Derivatives | Gram-Negative Bacteria (Carbapenem-Resistant) | Potent inhibitors of Metallo-β-lactamases (MBLs). | nih.gov |

| 6-nitro-quinoline derivatives | S. pyogenes, S. aureus | Demonstrated in vitro antibacterial activity. | semanticscholar.org |

In addition to antibacterial properties, quinoline derivatives have been explored for their effectiveness against fungal pathogens. The incidence of fungal infections has increased, creating a need for new antifungal agents. semanticscholar.org

Studies on various substituted quinolines have shown promising antifungal activity. For instance, a series of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring, including nitro-substituted analogs, were screened for their in vitro antifungal activity and showed positive results compared to standard drugs. semanticscholar.org Similarly, other complex heterocyclic systems incorporating the quinoline structure, such as 6H-thiochromeno[4,3-b]quinolines, have demonstrated potent activity against fungal strains like M. gypseum and E. floccosum, with efficacy exceeding that of the standard drug fluconazole. semanticscholar.org The development of quinazolinone derivatives containing a 1,4-pentadiene-3-one structure has also yielded compounds with excellent bioactivity against plant pathogenic fungi, such as Sclerotinia sclerotiorum. nih.gov These findings suggest that the this compound scaffold is a viable starting point for the synthesis of novel antifungal agents.

Table 5: Antifungal Activity of Selected Quinoline-Related Derivatives

| Compound/Derivative Class | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| 6-nitro-quinoline triazole-thiols | Various fungi | Showed in vitro antifungal activity comparable to standard drugs. | semanticscholar.org |

| 6H-thiochromeno[4,3-b]quinolines | M. gypseum, E. floccosum | MICs ranged from 2 to 64 mg/L; activity was higher than the standard, fluconazole. | semanticscholar.org |

| Quinazolinone-pentadienone derivatives | S. sclerotiorum, Phomopsis sp. | Showed excellent bioactivity with EC50 values (e.g., 0.70 µg/mL) higher than the control drug azoxystrobin. | nih.gov |

Antiviral Properties (e.g., Anti-HIV-1 Activity)

While various quinoline derivatives have been investigated for their anti-HIV activity, with some showing promise as reverse transcriptase or integrase inhibitors, no specific studies on the anti-HIV-1 activity of this compound have been identified. The antiviral potential of quinoline compounds is highly dependent on the nature and position of substituents, and without direct testing of this specific compound, its antiviral profile remains unknown.

Antiparasitic Activities

The quinoline core is famous for its role in antimalarial drugs like chloroquine. However, the development of resistance has prompted research into new derivatives. Similarly, certain quinoline-based compounds have been explored for their activity against trypanosomes and Leishmania parasites.

Antimalarial Investigations

The 4-aminoquinoline (B48711) scaffold is a key feature of many antimalarial drugs. The presence of a 4-chloro group in the requested compound is a common starting point for the synthesis of 4-aminoquinoline derivatives. However, without the critical 4-amino group and with the presence of a 6-nitro and 3-carbonitrile group, the antimalarial potential of this compound itself has not been reported.

Anti-Trypanosomal Activity

Research into nitroaromatic compounds, including some nitroquinolines, has shown activity against Trypanosoma species, often linked to bioreductive activation by parasitic nitroreductases. While the 6-nitro substitution on the quinoline ring suggests a potential for such a mechanism, specific studies on this compound against trypanosomes are not available.

Anti-Leishmanial Potential

Various quinoline derivatives have been assessed for their efficacy against Leishmania parasites. The mechanism of action often involves targeting parasite-specific enzymes or disrupting their metabolic pathways. Despite the broad investigation of quinolines, specific data on the anti-leishmanial potential of this compound is absent from the current scientific literature.

Other Noted Biological Effects

Neuroprotective Effects

The investigation of quinoline derivatives for neuroprotective effects is an emerging area of research, often linked to their antioxidant properties or their ability to modulate neurotransmitter systems. There is no available research to suggest that this compound has been evaluated for any neuroprotective effects.

Anti-Inflammatory and Analgesic Properties

Quinoline derivatives are recognized for their potential to combat inflammation and alleviate pain. researchgate.netresearchgate.net While direct studies on the anti-inflammatory and analgesic effects of this compound are not extensively documented in publicly available research, the broader class of quinoline-containing compounds has shown significant promise in this area.

The anti-inflammatory potential of quinoline derivatives is often linked to their ability to modulate various inflammatory pathways. For instance, certain quinoline derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net The inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain, is another mechanism attributed to some quinoline-based compounds. researchgate.net

A variety of substituted quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, a study on novel quinoline derivatives bearing azetidinone scaffolds demonstrated significant anti-inflammatory and analgesic activity in animal models. researchgate.net Specifically, compounds such as 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one and 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one showed potent effects. researchgate.net Another study highlighted that certain 2-chloroquinoline-3-carbaldehyde derivatives exhibited both analgesic and anti-inflammatory activities.

The structural features of these molecules, including the nature and position of substituents on the quinoline ring, play a crucial role in determining their biological activity. The development of hybrid molecules, such as those combining quinoline with other pharmacologically active moieties, has also been a successful strategy in enhancing these properties. afantitis.com

| Compound | Observed Activity | Reference |

|---|---|---|

| 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Significant anti-inflammatory and analgesic activity | researchgate.net |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Significant anti-inflammatory and analgesic activity | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde derivatives | Demonstrated both analgesic and anti-inflammatory properties |

Anticonvulsant Activity

The quinoline nucleus is a key structural feature in a number of compounds that have been investigated for their anticonvulsant properties. researchgate.netnih.gov While specific data on this compound is limited, research on related quinoline and quinazolinone derivatives suggests that this chemical family holds potential for the development of new antiepileptic agents.

Studies have shown that various substitutions on the quinoline ring can lead to significant anticonvulsant effects. For instance, a series of 8-substituted quinolines were synthesized and tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). researchgate.net Several of these derivatives, particularly those with a 2-hydroxypropyloxyquinoline moiety, displayed excellent anticonvulsant activity. researchgate.net Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was noted as being potent in both MES and scMet tests. researchgate.net

Furthermore, the synthesis of new quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives has yielded compounds with significant anticonvulsant activity. nih.gov In these studies, the triazole-modified series demonstrated stronger anticonvulsant effects than the parent compounds. nih.gov Notably, compound (3f), 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, showed a potent anticonvulsant effect in both anti-MES and anti-PTZ tests. nih.gov

The mechanism of action for the anticonvulsant effects of these quinoline derivatives is thought to be multifaceted and may involve interactions with various neurotransmitter systems and ion channels in the central nervous system.

| Compound Series/Name | Key Findings | Reference |

|---|---|---|

| 8-Substituted quinolines | Derivatives with a 2-hydroxypropyloxyquinoline moiety showed excellent anticonvulsant activity. | researchgate.net |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) | Demonstrated the strongest anticonvulsant effect in both anti-MES and anti-PTZ tests among the tested series. | nih.gov |

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Quinoline derivatives have emerged as a class of compounds with significant antioxidant potential. researchgate.net

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The presence of specific functional groups, such as hydroxyl or amino groups, on the quinoline scaffold can significantly enhance their antioxidant capacity.

For example, a study on N-substituted-quinolinone-3-aminoamides and their hybrids with R-lipoic acid revealed that many of these derivatives are potent antioxidant agents. afantitis.com The antioxidant properties of quinoline derivatives have also been explored in the context of neurodegenerative diseases, where oxidative stress plays a crucial role. mdpi.com A series of 8-amino-quinoline derivatives combined with natural antioxidant acids, such as caffeic and ferulic acids, were synthesized and shown to possess radical-scavenging and metal-chelating properties. mdpi.com

| Compound Series | Key Findings | Reference |

|---|---|---|

| N-substituted-quinolinone-3-aminoamides | Many derivatives were found to be potent antioxidant agents. | afantitis.com |

| 8-Amino-quinoline derivatives with natural antioxidant acids | Exhibited radical-scavenging and metal-chelating properties. | mdpi.com |

Cardiotonic and Antihelmintic Potentials

The diverse biological activities of quinoline derivatives also extend to potential cardiotonic and antihelmintic effects.

Cardiotonic Potential:

Cardiotonic agents are substances that increase the force of contraction of the heart. While the cardiotonic effects of this compound have not been specifically reported, other heterocyclic compounds containing a pyridine (B92270) carbonitrile moiety have been investigated for such properties. For instance, 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) was identified as a potent cardiotonic agent. nih.gov Its mechanism of action was linked to the inhibition of cyclic AMP-specific phosphodiesterase, leading to an increase in cardiac cyclic AMP content and a positive inotropic effect. nih.gov This suggests that the carbonitrile group within a heterocyclic system can be a feature of compounds with cardiotonic activity.

Antihelmintic Potential:

Helminth infections remain a significant global health problem, and there is a continuous need for new antihelmintic drugs. Quinoline derivatives have shown promise in this area. innovareacademics.in A study on newer quinoline derivatives containing an acridine (B1665455) moiety revealed that some of these compounds exhibited good antihelmintic activity against Pheretima posthuma. innovareacademics.in Specifically, compounds designated as AQ-3 and AQ-5 showed notable activity. innovareacademics.in Another study also reported the antihelmintic activity of novel quinoline derivatives. researchgate.net The development of such compounds offers a potential avenue for new treatments for parasitic worm infections.

| Compound/Series | Activity | Key Findings | Reference |

|---|---|---|---|

| 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) | Cardiotonic | Potent positive inotropic effect mediated by inhibition of phosphodiesterase. | nih.gov |

| Quinoline derivatives containing an acridine moiety (AQ-3, AQ-5) | Antihelmintic | Demonstrated good antihelmintic activity against Pheretima posthuma. | innovareacademics.in |

Mechanistic Insights into this compound: A Review of Potential Molecular Interactions

While direct experimental studies on the mechanistic investigations and molecular interactions of this compound are not extensively available in the current body of scientific literature, its structural features, combining a chloroquinoline core with a nitro group and a carbonitrile moiety, suggest several plausible mechanisms of action. This article explores these potential mechanisms by drawing parallels with the known biological activities of structurally related quinoline derivatives.

Mechanistic Investigations and Molecular Interactions

Specific molecular targets for 4-Chloro-6-nitroquinoline-3-carbonitrile have not yet been definitively identified and validated. However, based on the activities of analogous compounds, several protein families emerge as potential targets. The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. nih.gov For instance, 4-anilino-3-quinolinecarbonitriles, which share the 4-substituted-3-quinolinecarbonitrile core, are known to target protein kinases such as the epidermal growth factor receptor (EGFR), Src, and MEK. nih.gov The substitution at the 4-position is crucial in determining kinase specificity. nih.gov

Furthermore, some quinoline-based compounds have been shown to interact with DNA and inhibit enzymes that act upon it, such as DNA methyltransferases. nih.gov The planar nature of the quinoline ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, as well as the activity of associated enzymes. nih.gov

Table 1: Potential Molecular Targets of this compound Based on Related Compounds

| Potential Target Family | Specific Examples | Rationale Based on Structural Analogs |

|---|---|---|

| Protein Kinases | EGFR, Src, MEK | The 4-substituted-3-quinolinecarbonitrile core is a known scaffold for kinase inhibitors. nih.gov |

Detailed studies on the receptor-ligand binding dynamics and conformational changes induced by this compound are not available. However, insights can be gleaned from computational and structural studies of similar kinase inhibitors. For 4-anilinoquinazolines, a related class of compounds, binding to the ATP-binding pocket of EGFR has been modeled. nih.gov It is plausible that this compound could also function as an ATP-competitive inhibitor, binding to the active site of a kinase and stabilizing an inactive conformation.

The interaction would likely involve hydrogen bonding and hydrophobic interactions between the quinoline ring system and amino acid residues in the kinase domain. The carbonitrile group at the 3-position, being an electron-withdrawing group, could play a role in the binding affinity and specificity. nih.gov

Given the potential for this compound to act as a kinase inhibitor, it could modulate various signaling pathways critical for cell growth, proliferation, and survival. Inhibition of EGFR, for example, would disrupt the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently dysregulated in cancer. researchgate.net

Additionally, the well-documented ability of chloroquine (B1663885) and its derivatives to interfere with autophagy suggests another potential mechanism. nih.gov Autophagy is a cellular process for the degradation of cellular components, and its inhibition can lead to the accumulation of damaged organelles and proteins, ultimately inducing cell death. Chloroquine is known to inhibit autophagy by raising the lysosomal pH. nih.gov It is conceivable that this compound could have similar effects.

Specific enzyme inhibition kinetics and characterization for this compound have not been reported. However, studies on related 3-nitroquinoline (B96883) derivatives have demonstrated their potential as anticancer agents through the inhibition of EGFR. nih.gov Several of these compounds exhibited inhibitory activities in the micromolar to nanomolar range against EGFR-overexpressing tumor cell lines. nih.gov

Table 2: Enzyme Inhibitory Activity of Structurally Related Quinoline Derivatives

| Compound Class | Target Enzyme | Reported IC50 Values |

|---|---|---|

| 3-Nitroquinolines | EGFR | Micromolar to nanomolar range nih.gov |

| 4-Anilino-3-quinolinecarbonitriles | EGFR, Src, MEK | Potent inhibition reported nih.gov |

The intracellular actions of this compound are likely to be multifaceted. As discussed, modulation of autophagy is a plausible mechanism based on the activity of other chloroquinoline derivatives. nih.gov

Furthermore, disruption of key signaling pathways through kinase inhibition can lead to cell cycle arrest. For instance, inhibition of EGFR can block the transition from the G1 to the S phase of the cell cycle. While direct evidence for this compound is lacking, various quinoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

The chemical structure of this compound suggests several potential mechanisms based on its reactivity. The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution. mdpi.com This reactivity could allow the compound to covalently bind to nucleophilic residues, such as cysteine, in the active site of target proteins, leading to irreversible inhibition.

The carbonitrile group at the 3-position is also an important functional group that can participate in various chemical reactions and interactions with biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Potency and Selectivity

The biological profile of 4-Chloro-6-nitroquinoline-3-carbonitrile is intrinsically linked to the interplay of its substituents. Each functional group—the chlorine atom at position 4, the nitro group at position 6, and the carbonitrile at position 3—plays a distinct role in shaping the molecule's interaction with biological targets.

Influence of Halogenation Patterns

The chlorine atom at the 4-position is a key feature of the molecule. Halogens, particularly chlorine, can significantly impact a molecule's physicochemical properties, such as lipophilicity, and its ability to engage in halogen bonding, which can be a crucial interaction with biological macromolecules. eurochlor.org The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org

In the context of the quinoline (B57606) ring, the 4-chloro substituent is highly susceptible to nucleophilic aromatic substitution, making it a versatile handle for the introduction of various other functional groups, such as amines. nih.gov This reactivity is fundamental in creating libraries of derivatives for SAR studies. For instance, in a series of 4-aminoquinoline (B48711) derivatives, the presence and nature of a halogen at the 7-position (analogous to the 6-position in the title compound's context) influenced cytotoxicity against human breast tumor cell lines. nih.gov While direct comparative studies on this compound are not extensively documented, research on related quinolines provides insights. For example, the biological activity of quinoline derivatives can be modulated by the type of halogen present.

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity of Quinoline Derivatives

| Compound Series | Halogen Substituent | Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | 7-Fluoro | Potent against MCF-7 cells | nih.gov |

| 4-Aminoquinolines | 7-Chloro | Most active in the series against MDA-MB468 cells | nih.gov |

Role of Nitro Group Placement

The nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the quinoline ring. mdpi.com Its presence can enhance the susceptibility of the ring to nucleophilic attack. mdpi.com The placement of the nitro group is critical for biological activity. In many classes of compounds, the nitro group is essential for their therapeutic action, including antibacterial and anticancer effects. nih.gov

Effects of Carbonitrile Substitutions

The carbonitrile group at the 3-position is another significant electron-withdrawing moiety. Its presence, adjacent to the 4-chloro position, can enhance the rate of nucleophilic substitution at C4. mdpi.com The nitrile group itself can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions.

In various series of quinoline-based compounds, the 3-carbonitrile group is a common feature in molecules with demonstrated biological activity. For instance, 2-phenylquinoline-3-carbonitrile (B11878455) has been synthesized and characterized as part of broader efforts to create novel quinoline derivatives. mdpi.com The modification of the carbonitrile group into other functionalities, such as amides or carboxylic acids, would be a standard approach in medicinal chemistry to probe the SAR. This is because each of these groups has different hydrogen bonding capabilities and steric profiles, which would likely lead to different biological activities.

Contributions of Aromatic and Heteroaromatic Moieties

While the core structure of this compound does not inherently contain additional aromatic or heteroaromatic moieties, its synthetic utility lies in its potential as a scaffold to which such groups can be attached, typically by replacing the 4-chloro substituent. The introduction of these moieties can lead to significant enhancements in biological activity by providing additional binding interactions, such as π-π stacking, with biological targets.

For example, studies on 4-aryl-6-chloro-quinoline derivatives have shown that the nature of the aryl group at the 4-position significantly influences their anti-HBV activity. nih.gov Similarly, the attachment of a piperazinyl-benzoyl moiety to a 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile scaffold resulted in a compound with potent and selective activity against Staphylococcus aureus. mdpi.com

Table 2: Examples of Biological Activity Modulation by Aromatic/Heteroaromatic Moieties on Related Quinoline Scaffolds

| Quinoline Scaffold | Attached Moiety at C4 | Resulting Biological Activity | Reference |

|---|---|---|---|

| 6-Chloro-quinoline | Various Aryl groups | Anti-HBV activity | nih.gov |

| 6,7-Dimethoxy-quinoline-3-carbonitrile | Piperazinyl-benzoyl | Antibacterial (anti-S. aureus) | mdpi.com |

This table provides examples from related quinoline structures to illustrate the principle, as specific data for derivatives of this compound is limited.

Design Principles for Enhanced Biological Activity through Molecular Hybridization

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity or a better safety profile. mdpi.com The this compound scaffold is a suitable candidate for this approach due to the reactive 4-chloro group, which allows for its conjugation with other biologically active molecules.

A key design principle would be to select pharmacophores known to interact with a specific biological target or pathway and link them to the quinoline core. For example, combining the quinoline moiety with a piperazine-containing fragment, a common feature in many bioactive compounds, has been shown to be a successful strategy for developing new antibacterial agents. mdpi.com The piperazine (B1678402) can act as a linker to a third component, allowing for extensive structural diversification and optimization of biological activity. mdpi.com

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, stereochemistry can become a critical factor when chiral moieties are introduced into the molecule, for instance, through substitution at the 4-position with a chiral amine or by creating a chiral center in a side chain.

While specific studies on the stereochemistry of this compound derivatives are not available, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, should chiral derivatives of this compound be synthesized, the separation and individual biological evaluation of the enantiomers would be a crucial step in the drug development process to identify the more active and/or less toxic stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications of this molecule and its analogs might influence their biological effects. This section will, therefore, discuss the theoretical application of QSAR modeling to this compound, drawing parallels from studies on structurally related quinoline derivatives.

QSAR models are built upon the premise that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action at a molecular level.

Hypothetical QSAR Study Design for this compound Analogs

A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing a library of related compounds and evaluating their biological activity (e.g., enzyme inhibition, cytotoxicity). The structural variations could include modifications at different positions of the quinoline ring. For each compound, a set of molecular descriptors would be calculated.

Molecular Descriptors in QSAR Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. For a QSAR study of this compound analogs, a variety of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). The electron-withdrawing nature of the nitro group and the chlorine atom, as well as the cyano group, would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area). Modifications to the quinoline core would alter these properties and could affect how the molecule interacts with a biological target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Illustrative Data for a Hypothetical QSAR Model

To illustrate the concept, the following interactive table presents hypothetical data for a series of this compound analogs, where substituents (R) are varied at a specific position on the quinoline ring. The table includes calculated descriptors and a hypothetical biological activity (pIC50).

| Compound ID | R-Group | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | pIC50 (Hypothetical) |

| 1 | -H | 2.5 | 233.61 | -7.2 | -3.1 | 5.8 |

| 2 | -CH3 | 2.9 | 247.64 | -7.1 | -3.0 | 6.2 |

| 3 | -OH | 2.1 | 249.61 | -7.4 | -3.3 | 5.5 |

| 4 | -NH2 | 1.9 | 248.63 | -6.9 | -2.8 | 6.8 |

| 5 | -F | 2.6 | 251.60 | -7.3 | -3.2 | 6.0 |

| 6 | -Cl | 3.0 | 268.05 | -7.4 | -3.3 | 6.4 |

| 7 | -Br | 3.2 | 312.51 | -7.4 | -3.3 | 6.5 |

Building and Validating the QSAR Model

Using a dataset like the one hypothetically presented above, a QSAR model can be developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. An example of a hypothetical MLR equation could be:

pIC50 = k1(LogP) + k2(LUMO) + c

Where k1 and k2 are the regression coefficients for the LogP and LUMO descriptors, respectively, and c is a constant.

The predictive power of the QSAR model would be assessed through rigorous internal and external validation techniques. A statistically robust and validated QSAR model could then be used to predict the biological activity of yet-to-be-synthesized analogs of this compound, thereby guiding the design of more potent compounds.

Studies on other quinoline derivatives have demonstrated the utility of QSAR in identifying key structural features for various biological activities, including antibacterial, anticancer, and antimalarial properties. For instance, QSAR studies on different sets of quinoline analogs have often highlighted the importance of hydrophobicity and electronic properties in determining their efficacy. These findings from related compound series provide a strong rationale for the application of QSAR modeling in the future development of this compound-based therapeutic agents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No published data is available.

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Non-Linear Optical (NLO) Property Predictions

The prediction of non-linear optical (NLO) properties through computational methods is a crucial step in identifying candidate molecules for advanced photonic and optoelectronic applications. For organic molecules like 4-Chloro-6-nitroquinoline-3-carbonitrile, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for evaluating their potential NLO response. mdpi.comresearchgate.net The NLO properties arise from the interaction of light with matter, where the material's polarization response is non-linear with respect to the electric field of the light. nih.gov

Computational models, often employing functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311G(d,p), are used to calculate key parameters that govern NLO activity. mdpi.comnih.gov These parameters include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct indicator of a molecule's potential for second-harmonic generation and other second-order NLO phenomena. mq.edu.auresearchgate.net

The presence of both an electron-donating quinoline (B57606) ring system and strong electron-withdrawing groups (EWG), namely the chloro (-Cl) and nitro (-NO₂) substituents, in this compound suggests a significant intramolecular charge transfer character. This charge transfer is a key feature for enhancing NLO response. mq.edu.au The cyano (-CN) group further contributes to the acceptor strength of the molecule. Theoretical calculations for similar donor-π-acceptor systems have shown that such structural motifs lead to large hyperpolarizability values, making them promising candidates for NLO materials. mdpi.comnih.gov While specific computational results for this compound are not extensively published, the table below illustrates the typical NLO parameters calculated for related organic compounds, providing a framework for its potential properties.

Molecular Docking and Scoring Approaches

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, enabling the analysis of its binding affinity and interaction patterns. nih.gov The quinoline scaffold, present in this compound, is a common motif in molecules designed to interact with various biological targets, including kinases and bacterial enzymes. mdpi.comresearchgate.net Docking studies on analogous quinoline-3-carbonitrile derivatives have identified DNA gyrase, an essential bacterial enzyme, as a plausible target. sci-hub.seresearchgate.netnih.gov

Table 2: Representative Ligand-Protein Interaction Profile

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue(s) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Quinoline Nitrogen | Amine group of Lysine (Lys) | ~2.9 |

| Hydrogen Bond | Nitro Group Oxygen | Backbone NH of Glycine (Gly) | ~3.1 |

| π-π Stacking | Quinoline Ring System | Aromatic ring of Tyrosine (Tyr) | ~4.5 |

| Hydrophobic | Chloro Substituent | Alkyl side chain of Valine (Val) | ~3.8 |

Induced Fit Docking (IFD) Simulations

Standard molecular docking often treats the protein receptor as a rigid structure. However, proteins are dynamic entities that can undergo significant conformational changes to accommodate a binding ligand. mdpi.com Induced Fit Docking (IFD) is an advanced computational method that accounts for this flexibility in both the ligand and the protein's binding site. jocpr.com This approach provides a more realistic and accurate prediction of the binding mode and affinity. mdpi.com

The IFD protocol typically involves an initial docking of the ligand into a partially flexible receptor, followed by a refinement stage where the protein's side chains in the vicinity of the ligand are allowed to move and optimize their conformation. jocpr.com This process generates multiple protein-ligand complexes, which are then scored to identify the most favorable binding pose. Studies on structurally similar quinolone derivatives targeting enzymes like phosphatidylinositol 3-kinase (PI3Kα) have demonstrated the utility of IFD. mdpi.com The results often reveal subtle but critical rearrangements of active site residues that would be missed by rigid docking, leading to a better correlation with experimental activity. The IFD score, which reflects the energy of the refined complex, is a key metric for ranking potential inhibitors.

Table 3: Comparison of Docking Scores from a Representative IFD Simulation

| Compound | Glide G-Score (kcal/mol) | IFD Score (kcal/mol) | Key Residue Rearrangement |

|---|---|---|---|

| This compound | -7.5 | -810.5 | Rotation of Met772 side chain |

Molecular Dynamics (MD) Simulations